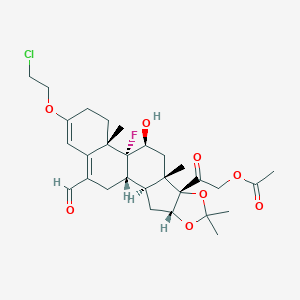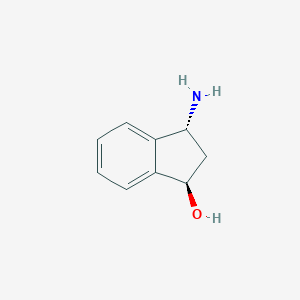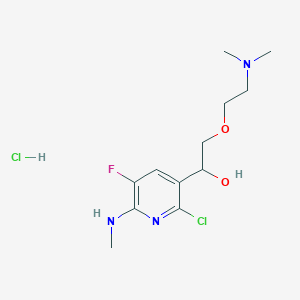
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the chloro, fluoro, and methylamino groups. The final step involves the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-alpha-phenyl-3-pyridinemethanol
- 3-Pyridinemethanol, 2-chloro-alpha-methyl-
Uniqueness
Compared to similar compounds, 1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
142934-88-1 |
|---|---|
Molecular Formula |
C12H20Cl2FN3O2 |
Molecular Weight |
328.21 g/mol |
IUPAC Name |
1-[2-chloro-5-fluoro-6-(methylamino)pyridin-3-yl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H19ClFN3O2.ClH/c1-15-12-9(14)6-8(11(13)16-12)10(18)7-19-5-4-17(2)3;/h6,10,18H,4-5,7H2,1-3H3,(H,15,16);1H |
InChI Key |
GQXWIFBBWLCPBX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
Canonical SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
Synonyms |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5 -fluoro-6-(methylamino)-, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


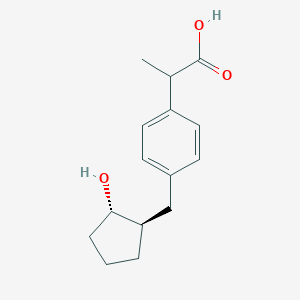
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
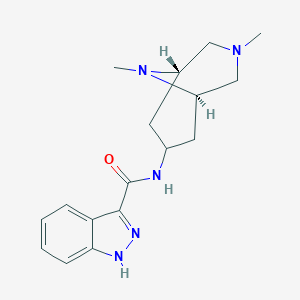
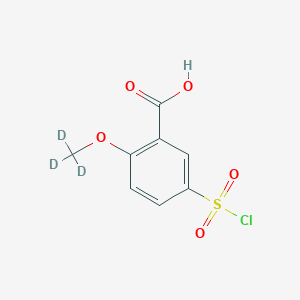
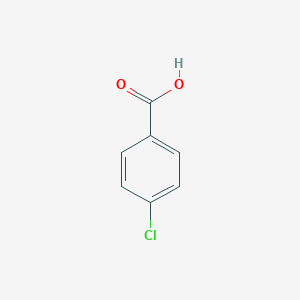

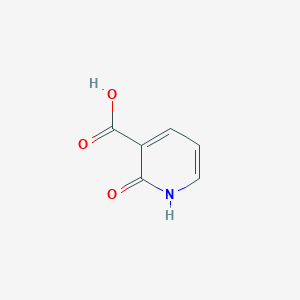
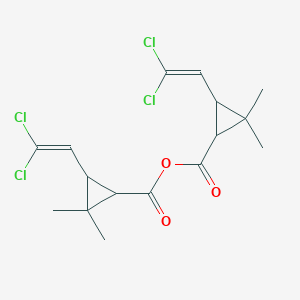

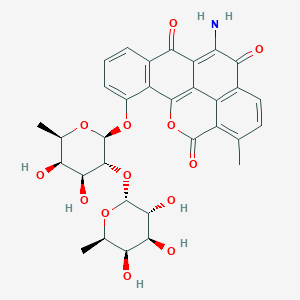
![(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile](/img/structure/B127350.png)
